6-Chloro-1-methyl-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound this compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 1st position on the dihydroisoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. This method allows for the generation of N-substituted 3,4-dihydroisoquinoline derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium intermediates.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iminium salts, while substitution reactions can produce various substituted isoquinoline derivatives.
Scientific Research Applications
6-Chloro-1-methyl-3,4-dihydroisoquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the function of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors, affecting calcium currents and muscle contractility . The compound’s effects are mediated through the activation of voltage-gated L-type calcium channels and the modulation of receptor activity.
Comparison with Similar Compounds
6-Chloro-1-methyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: This compound has similar structural features but different substituents, leading to distinct biological activities.
1,2,3,4-Tetrahydroisoquinoline: This class of compounds shares the isoquinoline core but differs in the degree of hydrogenation and substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H10ClN |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
6-chloro-1-methyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C10H10ClN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
LIARMUSMICQTJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.